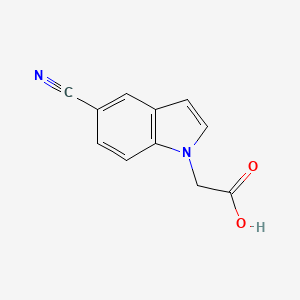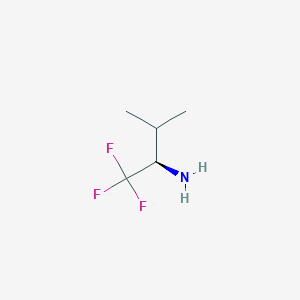![molecular formula C16H20N2O2 B1452197 3-{3,5-ジメチル-1-[(4-メチルフェニル)メチル]-1H-ピラゾール-4-イル}プロパン酸 CAS No. 1154582-83-8](/img/structure/B1452197.png)
3-{3,5-ジメチル-1-[(4-メチルフェニル)メチル]-1H-ピラゾール-4-イル}プロパン酸
説明
The compound “3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .科学的研究の応用
医薬品化学: リーシュマニア症およびマラリアに対する薬剤
この化合物は、寄生虫病の治療における潜在的な用途について研究されています。 分子シミュレーション研究では、この化合物が強力なインビトロ抗前鞭毛体活性を示すことが裏付けられており、LmPTR1ポケット(活性部位)に結合しやすいパターンを示し、結合自由エネルギーが低いことが特徴です 。これは、新しいリーシュマニア症およびマラリア治療薬の開発のためのリード化合物としての可能性を示唆しています。
農業: 殺虫剤開発
農業では、ピラゾール化合物の誘導体が、抗菌、抗真菌、抗寄生虫特性について研究されています 。これらの活性は、さまざまな病原体から作物を保護し、食料安全保障と農業の持続可能性を確保できる新しい殺虫剤の開発に不可欠です。
材料科学: 有機合成
この化合物は、特にクネーフェナーゲル縮合によるドナー-アクセプタークロモフォアの形成における有機合成の構成要素として役立ちます 。これらのクロモフォアは、フォトエレクトロニクス、フォトフォトニクス、光線力学療法に用途があり、材料科学の進歩における化合物の役割を強調しています。
環境科学: 酸化ストレスバイオマーカー
研究では、ピラゾール誘導体は、酸化ストレスの指標であるマロンジアルデヒド(MDA)のレベルを測定することで、環境試料中の酸化ストレスを評価するために使用できることが示されています 。この用途は、環境の健康と汚染物質の影響を監視するために不可欠です。
生化学: 酵素阻害研究
この化合物の誘導体は、特にアセチルコリンエステラーゼ(AchE)に関する酵素阻害の研究に関与しています 。AchEは、コリン作動性神経系における主要な酵素であり、その阻害は、神経インパルス伝達および関連する障害に関する重要な洞察につながる可能性があります。
製薬業界: 薬物合成
製薬業界では、この化合物の誘導体は、生物活性のある縮合多環式ピラゾールを合成するための前駆体として使用されます 。これらの化合物は、さまざまな治療用途を持つ新しい薬剤の開発において有望であることが示されています。
作用機序
The mechanism of action of 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to inhibit COX-2 more selectively than COX-1, which may contribute to its anti-inflammatory activity. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has also been shown to inhibit acetylcholinesterase activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic activities in animal models. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has also been shown to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In addition, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to reduce acetylcholinesterase activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several advantages for lab experiments, including its high purity and stability. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is also relatively easy to synthesize using different methods. However, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several potential future directions for research. In the field of medicinal chemistry, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be further evaluated for its potential use as a drug candidate for the treatment of Alzheimer's disease. In the field of agriculture, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be further evaluated for its potential use as a nitrification inhibitor to reduce nitrogen loss and increase crop yield. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could also be evaluated for its potential use in other fields, such as materials science or catalysis.
特性
IUPAC Name |
3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-6-14(7-5-11)10-18-13(3)15(12(2)17-18)8-9-16(19)20/h4-7H,8-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBXPUZXSXJILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



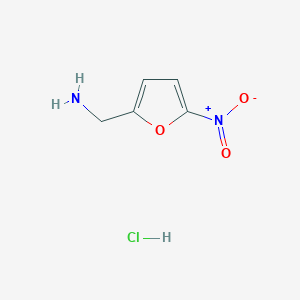
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)


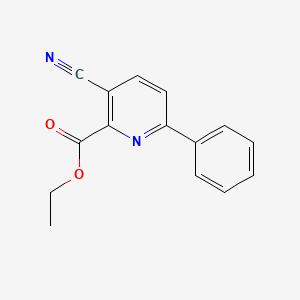
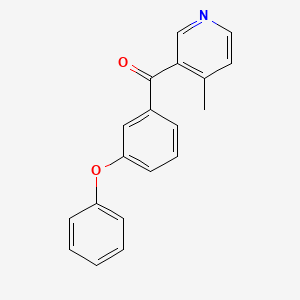
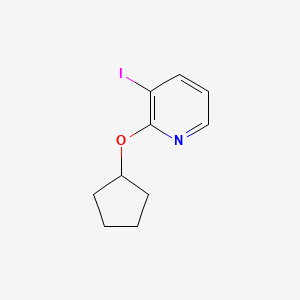
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)
